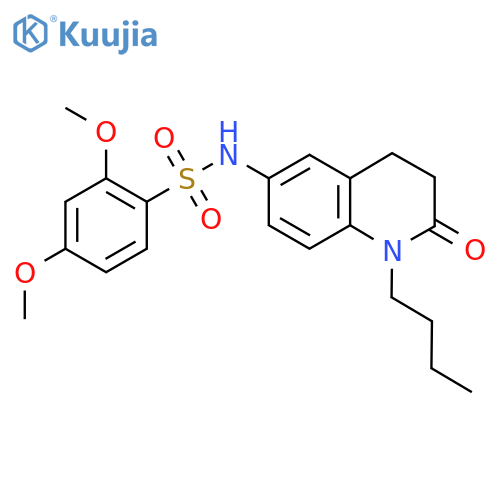

Cas no 941906-49-6 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide

- 941906-49-6

- F2385-0236

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide

- AKOS024645380

- N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide

-

- インチ: 1S/C21H26N2O5S/c1-4-5-12-23-18-9-7-16(13-15(18)6-11-21(23)24)22-29(25,26)20-10-8-17(27-2)14-19(20)28-3/h7-10,13-14,22H,4-6,11-12H2,1-3H3

- InChIKey: RVFYQQSCBSOIBS-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1OC)OC)(NC1C=CC2=C(C=1)CCC(N2CCCC)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 418.15624311g/mol

- どういたいしつりょう: 418.15624311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 8

- 複雑さ: 650

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 93.3Ų

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2385-0236-2μmol |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |

941906-49-6 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2385-0236-100mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |

941906-49-6 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2385-0236-2mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |

941906-49-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2385-0236-50mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |

941906-49-6 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2385-0236-5mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |

941906-49-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2385-0236-10μmol |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |

941906-49-6 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2385-0236-20mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |

941906-49-6 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2385-0236-15mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |

941906-49-6 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2385-0236-30mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |

941906-49-6 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2385-0236-20μmol |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |

941906-49-6 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide 関連文献

-

Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamideに関する追加情報

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide: A Comprehensive Overview

The compound with CAS No. 941906-49-6, known as N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of sulfonamides and features a complex structure that combines a tetrahydroquinoline moiety with a sulfonamide group. The presence of the butyl and dimethoxy substituents further enhances its chemical diversity and functional properties.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in various therapeutic areas. The tetrahydroquinolin core of this compound is known for its ability to interact with biological targets such as enzymes and receptors. The sulfonamide group, on the other hand, is a common structural motif in pharmaceuticals due to its ability to modulate pharmacokinetic properties and enhance bioavailability. The combination of these elements makes this compound a promising candidate for exploring novel therapeutic interventions.

One of the most intriguing aspects of this compound is its potential as a modulator of cellular signaling pathways. Research has shown that tetrahydroquinoline derivatives can influence pathways such as the MAPK/ERK pathway and the PI3K/AKT pathway, which are critical in diseases like cancer and neurodegenerative disorders. The butyl substituent on the tetrahydroquinoline ring may play a role in enhancing the compound's lipophilicity, thereby improving its ability to penetrate cellular membranes and reach intracellular targets.

The dimethoxybenzene moiety in this compound adds another layer of complexity to its structure. Methoxy groups are known to contribute to the stability of aromatic rings and can also act as electron-donating groups, influencing the electronic properties of the molecule. This could be advantageous in scenarios where fine-tuning the electronic characteristics of a drug candidate is necessary for optimizing its activity and selectivity.

From a synthetic standpoint, the construction of this compound involves multi-step reactions that highlight modern organic chemistry techniques. The synthesis typically begins with the preparation of the tetrahydroquinoline skeleton, followed by functionalization at specific positions to introduce the sulfonamide group and other substituents. The use of protecting groups and selective deprotection strategies ensures that each step proceeds with high efficiency and precision.

Recent advancements in computational chemistry have also provided valuable insights into the properties of this compound. Molecular docking studies have revealed potential binding modes with key biological targets, suggesting that this molecule could serve as a lead compound for further optimization. Additionally, QSAR (Quantitative Structure-Activity Relationship) models have been employed to predict its pharmacokinetic profile and toxicity potential.

In terms of applications, this compound holds promise in several therapeutic areas. Its ability to modulate kinase activity makes it a potential candidate for anti-cancer drug development. Furthermore, its interaction with G-protein coupled receptors (GPCRs) suggests applications in treating inflammatory diseases and central nervous system disorders.

Despite its potential, there are challenges associated with developing this compound into a clinical candidate. Issues such as off-target effects, metabolic stability, and bioavailability need to be carefully addressed through rigorous preclinical testing. Collaborative efforts between medicinal chemists and pharmacologists will be essential to overcome these hurdles.

In conclusion, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide represents an exciting addition to the arsenal of chemical tools available for drug discovery. With its unique structure and promising biological properties, this compound serves as a testament to the ongoing innovation in medicinal chemistry.

941906-49-6 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide) 関連製品

- 1209688-42-5(3,3-dimethyl-N-4-(1H-pyrazol-3-yl)phenylbutanamide)

- 25797-08-4(2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine)

- 2138564-63-1(2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid)

- 887879-32-5(3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide)

- 1592405-08-7(1-Propanone, 1-cyclobutyl-2-methyl-2-(methylamino)-)

- 955257-15-5(N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide)

- 2112973-37-0(2-Benzofurancarboxylic acid, 5-chloro-6-methyl-, methyl ester)

- 1592832-64-8(1-(3-chloropyridin-4-yl)-2-methylpropan-1-one)

- 2228934-63-0(2-(1-ethynylcyclopropyl)phenol)

- 134420-07-8(Cycloheptyl isocyanide)